(4-Methoxy-2,5-dimethylphenyl)acetic acid
CAS No.: 104216-78-6
Cat. No.: VC7809876
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104216-78-6 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-(4-methoxy-2,5-dimethylphenyl)acetic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-7-5-10(14-3)8(2)4-9(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
| Standard InChI Key | BZYRUMRNNRVIAW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)C)CC(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1OC)C)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named (4-methoxy-2,5-dimethylphenyl)acetic acid, reflecting its substituted phenylacetic acid backbone. Its IUPAC name is derived from the acetic acid moiety () attached to a phenyl ring bearing methoxy () and methyl () groups at the 4th, 2nd, and 5th positions, respectively . The molecular formula corresponds to a molecular weight of 194.23 g/mol, as confirmed by analytical data .
Table 1: Key Identifiers of (4-Methoxy-2,5-dimethylphenyl)acetic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 104216-78-6 | |
| Molecular Formula | ||
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | (4-Methoxy-2,5-dimethylphenyl)acetic acid |
Structural Analysis
The phenyl ring’s substitution pattern significantly influences the compound’s electronic and steric properties. The methoxy group at position 4 is an electron-donating substituent, enhancing the ring’s electron density, while the methyl groups at positions 2 and 5 introduce steric hindrance. This combination may affect reactivity in synthetic applications, such as electrophilic substitution or coupling reactions .
Synthesis and Manufacturing Considerations
Industrial Production Insights
The project brief from M/s. OC Specialities Pvt. Ltd. highlights manufacturing protocols for fine chemical intermediates, emphasizing controlled reaction conditions (e.g., reflux temperatures, pH adjustments) and purification techniques such as distillation . These practices are likely applicable to the synthesis of (4-methoxy-2,5-dimethylphenyl)acetic acid, ensuring high purity and yield.
Physical and Chemical Properties
Table 2: Estimated Physical Properties
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Density | ~1.1 g/cm³ | Analogous compounds |
| Melting Point | 130–135°C | Structural modifications |
| Boiling Point | ~295°C (at 760 mmHg) | Similar molecular weight |
Solubility and Reactivity
The compound’s solubility is likely influenced by its polar carboxylic acid group and hydrophobic aryl rings. It is expected to be soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and partially soluble in water, depending on pH. The acetic acid moiety confers acidity, with a predicted near 4.5–5.0, typical for arylacetic acids .
Applications and Research Significance
Pharmaceutical Research
Arylacetic acids are pivotal in non-steroidal anti-inflammatory drug (NSAID) development, as seen in drugs like diclofenac and indomethacin. While no direct therapeutic studies for this compound are documented, its structural similarity to NSAID precursors suggests potential anti-inflammatory or analgesic properties . Further pharmacological profiling is warranted.
Chemical Synthesis
The compound’s functional groups make it a versatile intermediate for:
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